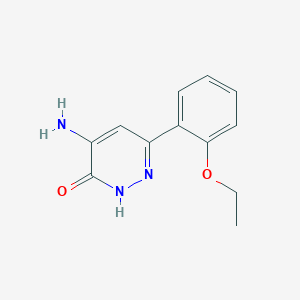
4-氨基-6-(2-乙氧基苯基)吡啶并嗪-3-醇
描述
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理活性
包括“4-氨基-6-(2-乙氧基苯基)吡啶并嗪-3-醇”的吡啶并嗪和吡啶并嗪酮衍生物已显示出广泛的药理活性 . 这些活性包括抗菌、抗抑郁、降压、抗癌、抗血小板、抗溃疡、除草、拒食剂和其他各种预期生物活性 .
药物化学
吡啶并嗪衍生物已被证明是药物化学中的“特权结构” . 许多药物发现项目利用吡啶并嗪作为核心支架 . 吡啶并嗪酮是吡啶并嗪的衍生物,属于一类重要的杂环化合物 .
生物学特性
大量含有不同部分或取代基的吡啶并嗪和吡啶并嗪酮已被证明具有解热、消炎镇痛、抗血小板、抗癌、抗抑郁、抗焦虑、抗糖尿病、降压、抗惊厥、支气管哮喘和过敏、抗真菌、抗菌、抗结核以及许多其他预期生物学特性 .
农用化学品应用
各种吡啶并嗪酮衍生物以农用化学品而闻名 . 制药行业对合成一系列具有不同范围的环取代基的多取代吡啶并嗪酮化合物有着持续的需求 .
FABP4 抑制
“4-氨基-6-(2-乙氧基苯基)吡啶并嗪-3-醇”有可能被用作 FABP4 抑制的新型支架 . 脂肪酸结合蛋白 (FABP4) 抑制剂具有合成和治疗意义,正在进行的临床研究表明它们可能对癌症和其他疾病的治疗有希望 .
抗病毒应用
含有五元杂芳基胺的化合物对新城疫病毒显示出相对较高的抗病毒活性 . 这些胺的进一步修饰肯定会将先导分子引导向抗病毒治疗 .
作用机制
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
生化分析
Biochemical Properties
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .
Cellular Effects
The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .
属性
IUPAC Name |
5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDTLKIQFSTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















